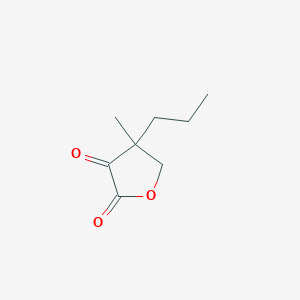
4-Methyl-4-propyloxolane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-propyloxolane-2,3-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms, with methyl and propyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propyloxolane-2,3-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans and related compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Paal-Knorr reaction, making it suitable for industrial applications .
化学反应分析
Types of Reactions
4-Methyl-4-propyloxolane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
4-Methyl-4-propyloxolane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 4-Methyl-4-propyloxolane-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
4-Methyl-4-propyloxolane-2,3-dione can be compared with other similar compounds such as:
- 4-Methyl-4-ethyloxolane-2,3-dione
- 4-Methyl-4-butyloxolane-2,3-dione
- 4-Methyl-4-pentyloxolane-2,3-dione
These compounds share similar structural features but differ in the length and nature of the alkyl substituents
属性
CAS 编号 |
98558-63-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
4-methyl-4-propyloxolane-2,3-dione |
InChI |
InChI=1S/C8H12O3/c1-3-4-8(2)5-11-7(10)6(8)9/h3-5H2,1-2H3 |
InChI 键 |
PHHOZFBZJZOEJN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(COC(=O)C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


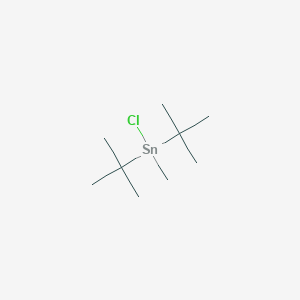
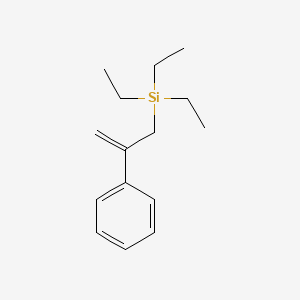
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

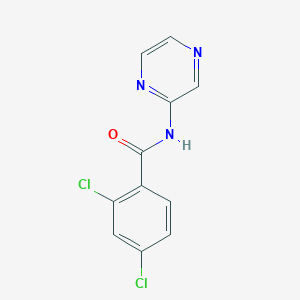
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
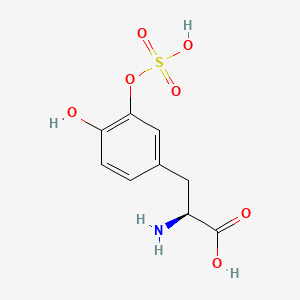
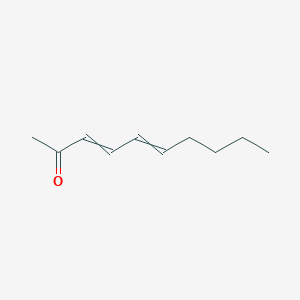
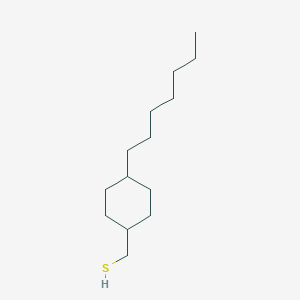
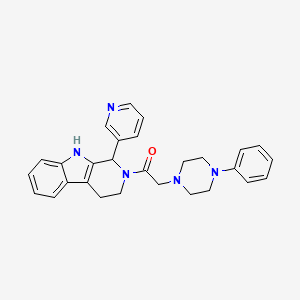
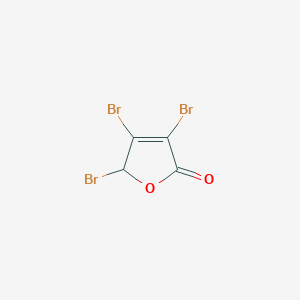
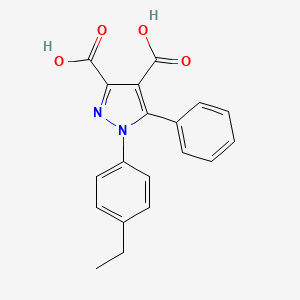
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
